4'-Carboethoxy-3,3-dimethylbutyrophenone
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Overview
Description
4’-Carboethoxy-3,3-dimethylbutyrophenone is an organic compound with the molecular formula C₁₅H₂₀O₃. It is known for its unique structure, which includes a phenone group attached to a butyrophenone backbone with a carboethoxy group at the para position. This compound is used in various chemical research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-3,3-dimethylbutyrophenone typically involves the esterification of 4’-hydroxy-3,3-dimethylbutyrophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4’-Carboethoxy-3,3-dimethylbutyrophenone may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenone group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4’-Carboethoxy-3,3-dimethylbutyrophenone is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’-Hydroxy-3,3-dimethylbutyrophenone
- 4’-Methoxy-3,3-dimethylbutyrophenone
- 4’-Carbomethoxy-3,3-dimethylbutyrophenone
Uniqueness
4’-Carboethoxy-3,3-dimethylbutyrophenone is unique due to its specific functional groups and reactivity. The presence of the carboethoxy group at the para position enhances its chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 4-(3,3-dimethylbutanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)12-8-6-11(7-9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBXAIYZYVMNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642382 |
Source
|
Record name | Ethyl 4-(3,3-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684271-10-1 |
Source
|
Record name | Ethyl 4-(3,3-dimethylbutanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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